5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The structure of N-(1-Benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide features a piperidine ring substituted with a benzyl group and a pyrimidinecarboxamide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Pyrimidinecarboxamide Formation: The final step involves the reaction of the benzylated piperidine with 4-methoxy-5-pyrimidinecarboxylic acid or its derivatives under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of N-(1-Benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: N-(1-Benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1-Benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(1-Benzyl-4-piperidyl)benzamide
- 1-Benzyl-4-piperidone
- N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide
Comparison: N-(1-Benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide is unique due to the presence of the pyrimidinecarboxamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
CAS No. |
72412-47-6 |
---|---|
Molecular Formula |
C18H22N4O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H22N4O2/c1-24-18-16(11-19-13-20-18)17(23)21-15-7-9-22(10-8-15)12-14-5-3-2-4-6-14/h2-6,11,13,15H,7-10,12H2,1H3,(H,21,23) |
InChI Key |
LOQBSZZGANILFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.